molecular formula C22H29NO3 B601938 Dienogest Impurity D CAS No. 190662-30-7

Dienogest Impurity D

Cat. No. B601938
M. Wt: 355.47
InChI Key:
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Description

Dienogest Impurity D is used in monitoring and controlling impurity levels in Dienogest and its related formulations . It is stable to be shipped at room temperature .


Synthesis Analysis

The synthesis of Dienogest Impurity D involves evaluation and optimization of various parameters like sample preparation, chromatographic separation, detection, and quantification .


Molecular Structure Analysis

The molecular structure of Dienogest Impurity D is represented by the formula C22H29NO3 . More detailed information about its structure can be found in the PubChem database .


Chemical Reactions Analysis

Dienogest Impurity D has been subjected to stress degradation under different conditions recommended by ICH. The samples generated were used for degradation studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dienogest Impurity D can be found in the PubChem database .

Scientific Research Applications

Transparent Conducting Oxides and Impurity Effects

  • Impurity-Doped Semiconductors : Research has focused on n-type semiconductors like SnO2 and In2O3, where impurity doping (e.g., SnO2: Sb or SnO2: F) plays a crucial role in their applications (Minami, 2000).

Electronic and Magnetic Properties in ZnO

  • Impurity Electrons in ZnO : The introduction of impurity electrons, such as 3d-(V, Ag) electrons, significantly impacts the electronic and magnetic properties of ZnO, which is crucial for applications in spintronics and optoelectronics (Haq et al., 2014).

Semiconductor and Photonic Device Applications

  • ZnO as a Semiconductor : ZnO's high electron mobility and wide bandgap, impacted by impurities and intrinsic defects, make it suitable for various devices, including transistors and photodetectors (Janotti & Van de Walle, 2009).

Ferromagnetism in Metal Oxide Systems

  • Magnetic Impurities in Oxides : The effects of magnetic impurities in non-magnetic metal oxides like TiO2 and ZnO have been explored, with implications for spin functionality in devices (Ogale, 2010).

Impurity-Induced Electronic States in Superconductors

  • Impact of Impurities on Superconductors : Impurities induce quasi-localized states in superconductors, influencing their electronic properties and applications (Balatsky et al., 2004).

Future Directions

While Dienogest Impurity D is currently used in monitoring and controlling impurity levels in Dienogest and its related formulations , more research is needed to further understand its properties and potential applications. It is also important to continue studying its safety profile and potential hazards .

properties

IUPAC Name

2-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-20-7-4-17-16-5-9-22(25-12-13-26-22)14-15(16)2-3-18(17)19(20)6-8-21(20,24)10-11-23/h4,18-19,24H,2-3,5-10,12-14H2,1H3/t18-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVVXUDCCJGKOM-IVAOSVALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC5(C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC5(C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dienogest Impurity D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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